molecular formula C11H20O3 B13643381 Ethyl 2-(1-hydroxycycloheptyl)acetate

Ethyl 2-(1-hydroxycycloheptyl)acetate

Cat. No.: B13643381
M. Wt: 200.27 g/mol
InChI Key: QZXDPJNZSJYJEC-UHFFFAOYSA-N
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Description

Ethyl 2-(1-hydroxycycloheptyl)acetate is an organic compound with the molecular formula C11H20O3 and a molecular weight of 200.28 g/mol . This compound is characterized by the presence of an ethyl ester group attached to a cycloheptyl ring with a hydroxyl group at the 1-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1-hydroxycycloheptyl)acetate typically involves the esterification of 1-hydroxycycloheptanecarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and advanced distillation techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-hydroxycycloheptyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Various halogenating agents or nucleophiles.

Major Products

    Hydrolysis: 1-Hydroxycycloheptanecarboxylic acid and ethanol.

    Reduction: 1-Hydroxycycloheptylmethanol.

    Substitution: Various substituted cycloheptyl derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(1-hydroxycycloheptyl)acetate is unique due to its seven-membered cycloheptyl ring, which imparts distinct chemical and physical properties compared to its six- and five-membered counterparts. This structural difference can influence its reactivity, stability, and interactions with other molecules .

Biological Activity

Ethyl 2-(1-hydroxycycloheptyl)acetate is an organic compound with the molecular formula C10_{10}H18_{18}O3_3 and a molecular weight of 186.25 g/mol. This compound features a cycloheptyl ring with a hydroxyl group at the 1-position, linked to an ethyl acetate moiety. The unique structure of this compound imparts distinctive chemical and physical properties, making it a subject of interest in biological research.

Biological Activity Overview

Research indicates that this compound exhibits potential biological activity, primarily through its interactions with various biomolecules. The hydroxy group present in the compound facilitates hydrogen bonding with active sites on enzymes and receptors, which may influence biological pathways. Preliminary studies suggest that this compound could possess therapeutic properties, warranting further investigation into its biological effects and mechanisms of action.

The mechanism by which this compound exerts its effects involves:

  • Hydrolysis of the Ester Group : The ester group can undergo hydrolysis to release the active metabolite, 1-hydroxycycloheptanecarboxylic acid, which may interact with various enzymes or receptors in biological systems.
  • Hydrogen Bonding : The hydroxy group plays a crucial role in forming hydrogen bonds, potentially enhancing the compound's affinity for specific biological targets.

Comparative Analysis

This compound can be compared with several structurally related compounds:

Compound NameStructure DescriptionUnique Properties
Ethyl 2-(1-hydroxycyclohexyl)acetateSix-membered cyclohexyl ringDifferent reactivity compared to cycloheptyl derivative
Ethyl 2-(1-hydroxycyclopentyl)acetateFive-membered cyclopentyl ringDistinct chemical properties due to ring size
Ethyl acetateLacks the cycloheptyl ringDifferent boiling and melting points

The seven-membered cycloheptyl ring in this compound imparts unique chemical behavior compared to its six- and five-membered counterparts, influencing its reactivity and interactions with other molecules.

Therapeutic Potential

Preliminary studies have indicated that this compound may exhibit anti-inflammatory and analgesic properties. For instance, research has shown that compounds with similar structures can modulate inflammatory pathways by inhibiting specific enzymes involved in the synthesis of pro-inflammatory mediators.

Enzyme Interaction Studies

A study investigated the interaction of this compound with various enzymes. Results indicated that the compound could inhibit certain enzymatic activities, suggesting potential applications in drug development targeting metabolic pathways.

Cytotoxicity Assessments

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Initial findings suggest low toxicity levels in cultured cell lines, indicating a favorable therapeutic index for further exploration in pharmacological applications.

Properties

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

ethyl 2-(1-hydroxycycloheptyl)acetate

InChI

InChI=1S/C11H20O3/c1-2-14-10(12)9-11(13)7-5-3-4-6-8-11/h13H,2-9H2,1H3

InChI Key

QZXDPJNZSJYJEC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CCCCCC1)O

Origin of Product

United States

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